7-[2-hydroxy-3-(4-nitrophenoxy)propyl]-3-methyl-8-[(2-phenylethyl)amino]-3,7-dihydro-1H-purine-2,6-dione
Description
This compound is a purine-2,6-dione derivative with a complex substitution pattern. The core structure consists of a purine ring system modified at the 3-, 7-, and 8-positions:
- 7-position: A 2-hydroxy-3-(4-nitrophenoxy)propyl chain. The 4-nitrophenoxy group introduces strong electron-withdrawing effects, which may influence electronic distribution and intermolecular interactions.
The nitro group distinguishes it from structurally related compounds, impacting physicochemical properties such as solubility, polarity, and reactivity.
Properties
IUPAC Name |
7-[2-hydroxy-3-(4-nitrophenoxy)propyl]-3-methyl-8-(2-phenylethylamino)purine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N6O6/c1-27-20-19(21(31)26-23(27)32)28(22(25-20)24-12-11-15-5-3-2-4-6-15)13-17(30)14-35-18-9-7-16(8-10-18)29(33)34/h2-10,17,30H,11-14H2,1H3,(H,24,25)(H,26,31,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYRWIRGDCOJZKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)NCCC3=CC=CC=C3)CC(COC4=CC=C(C=C4)[N+](=O)[O-])O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N6O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 7-[2-hydroxy-3-(4-nitrophenoxy)propyl]-3-methyl-8-[(2-phenylethyl)amino]-3,7-dihydro-1H-purine-2,6-dione is a purine derivative with potential therapeutic applications. Its complex structure suggests a range of biological activities that warrant detailed investigation. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential clinical applications.
The molecular formula of the compound is , with a molecular weight of approximately 420.4 g/mol. The structure includes functional groups that may contribute to its biological activity, such as nitrophenoxy and phenylethyl amino moieties.
Biological Activity Overview
Research indicates that compounds with similar structural features often exhibit diverse biological activities, including:
- Anticancer Activity : Many purine derivatives have been studied for their ability to inhibit cancer cell proliferation. For instance, compounds with similar scaffolds have shown promising results against various cancer cell lines, including A549 (lung carcinoma) and K562 (chronic myeloid leukemia) cells .
- Antimicrobial Properties : Some derivatives have demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria. The presence of the nitrophenoxy group may enhance antimicrobial efficacy by disrupting bacterial cell membranes .
The mechanisms through which this compound exerts its biological effects are likely multifaceted:
- Inhibition of Kinases : Similar compounds have been reported to act as inhibitors of specific kinases involved in cell signaling pathways related to cancer progression. For example, certain quinazoline derivatives have shown inhibitory activity against Aurora kinases, which are critical in cell division .
- Modulation of Receptor Activity : The compound may interact with various receptors, including platelet-derived growth factor (PDGF) receptors, influencing cellular responses such as proliferation and migration .
- Antioxidant Activity : Some studies suggest that purine derivatives can exhibit antioxidant properties, which may contribute to their protective effects against oxidative stress-related diseases .
Case Studies
Several studies have explored the biological activity of related compounds:
- A study on quinazoline derivatives indicated that modifications in the side chains could significantly enhance anticancer activity against specific cell lines. The most potent derivative showed an IC50 value in the low micromolar range against A549 cells .
- Another research effort evaluated the antibacterial efficacy of substituted quinazoline derivatives against common pathogens like Staphylococcus aureus and Escherichia coli, revealing significant inhibition zones at concentrations as low as 50 μg/mL .
Data Table: Biological Activities of Related Compounds
Comparison with Similar Compounds
Table 1: Key Structural and Molecular Features
*Estimated based on structural analogy. †Calculated using atomic masses.
Substituent-Driven Property Analysis
7-Substituent Variations
- Nitro vs. Methoxy Groups: The target’s 4-nitrophenoxy group is strongly electron-withdrawing, increasing polarity and reducing metabolic stability compared to the methoxy group in analogs .
8-Substituent Variations
- (2-Phenylethyl)Amino vs. Hydrazino/Furylmethyl Groups: The phenylethyl chain in the target compound enhances lipophilicity, favoring membrane permeability but possibly reducing aqueous solubility. The hydrazino group in introduces a planar, conjugated system capable of metal chelation or enhanced target binding . The furylmethyl group in adds a heteroaromatic ring, which may influence metabolic pathways or receptor selectivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
